5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
5-(3,4-Dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one: is a synthetic organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique chemical structure, which includes a benzodiazepine core substituted with a 3,4-dimethoxybenzoyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves several key steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors, such as ortho-diamines and keto acids, under acidic or basic conditions.
Introduction of the 3,4-Dimethoxybenzoyl Group: This step often involves the acylation of the benzodiazepine core using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at a pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of benzodiazepines are often studied for their interactions with neurotransmitter receptors. This compound could be investigated for its potential effects on the central nervous system, particularly its binding affinity to GABA receptors.
Medicine
In medicine, benzodiazepine derivatives are explored for their therapeutic potential in treating neurological disorders. This compound might be evaluated for its anxiolytic, sedative, or anticonvulsant properties.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one likely involves its interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, the compound can enhance the effect of GABA, leading to increased neuronal inhibition and producing calming effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar uses but differing in its pharmacokinetic profile.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
What sets 5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one apart is its specific substitution pattern, which may confer unique pharmacological properties. The presence of the 3,4-dimethoxybenzoyl group could potentially enhance its lipophilicity and alter its binding affinity to various receptors, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(3,4-dimethoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-10-18(22)20-14-6-4-5-7-15(14)21(12)19(23)13-8-9-16(24-2)17(11-13)25-3/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROMJOBZPPWIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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